N-(5-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)thiazol-2-yl)acetamide
Description
N-(5-((3-(1H-Benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)thiazol-2-yl)acetamide is a heterocyclic compound featuring a thiazole core linked to a benzoimidazole moiety via a pyrrolidinyl sulfonyl bridge and an acetamide group.
Properties
IUPAC Name |
N-[5-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]sulfonyl-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S2/c1-11(22)19-16-17-8-15(25-16)26(23,24)20-7-6-12(9-20)21-10-18-13-4-2-3-5-14(13)21/h2-5,8,10,12H,6-7,9H2,1H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGSBTBHIGKEBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)thiazol-2-yl)acetamide is a synthetic compound that integrates a thiazole moiety with a benzo[d]imidazole and pyrrolidine structure. This unique combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry.
Antitumor Activity
Research indicates that compounds containing thiazole rings often exhibit significant anticancer properties . For instance, thiazole derivatives have been shown to induce apoptosis in various cancer cell lines. A study highlighted that certain thiazole-integrated compounds displayed IC50 values less than 10 µM against human glioblastoma and melanoma cells, indicating potent cytotoxicity .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | U251 (glioblastoma) | < 10 | Apoptosis induction |
| Compound 2 | WM793 (melanoma) | < 10 | Cell cycle arrest |
| Compound 3 | A431 (epidermoid carcinoma) | < 20 | Inhibition of Bcl-2 |
Antimicrobial Activity
The benzo[d]imidazole moiety has been associated with antimicrobial activity . Studies have reported that derivatives of benzo[d]imidazole exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) for some derivatives was found to be less than 1 µg/mL, showcasing their potential as antimicrobial agents .
Table 2: Antimicrobial Efficacy of Benzo[d]imidazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus (ATCC 25923) | < 1 |
| Compound B | MRSA (ATCC 43300) | < 2 |
| Compound C | Candida albicans (ATCC 10231) | < 3 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The sulfonamide group enhances solubility and bioavailability, while the thiazole and benzo[d]imidazole rings contribute to receptor binding affinity and specificity. SAR studies indicate that modifications in the substituents on these rings can significantly affect the compound's potency and selectivity against various biological targets .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of thiazole-containing compounds similar to this compound. The results demonstrated a strong correlation between structural modifications and increased cytotoxicity against breast cancer cell lines. Notably, the presence of electron-donating groups on the aromatic rings enhanced the overall activity .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of benzo[d]imidazole derivatives against resistant strains of bacteria. The study revealed that certain modifications led to enhanced activity against MRSA, with some compounds achieving MIC values below clinically relevant thresholds, suggesting their potential as therapeutic agents for treating resistant infections .
Scientific Research Applications
Medicinal Chemistry Applications
The structural components of N-(5-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)thiazol-2-yl)acetamide suggest it may possess diverse pharmacological properties. The benzo[d]imidazole moiety is known for its role in kinase inhibition, which is crucial in treating various diseases such as cancer and neurodegenerative disorders. The pyrrolidine ring and thiazole group further enhance its biological activity.
Potential Biological Activities
- Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that derivatives containing benzo[d]imidazole and thiazole exhibit cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) .
- Antimicrobial Properties : The presence of thiazole and sulfonamide functionalities suggests potential antibacterial activity. Research indicates that compounds with similar scaffolds can effectively combat bacterial strains, making them candidates for antibiotic development .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound:
Chemical Reactions Analysis
Key Reaction Steps:
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Thiazole Ring Formation
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Sulfonylation at Thiazole C5
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Reagents : Chlorosulfonic acid (ClSO₃H)
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Conditions : 0–5°C in dichloromethane (DCM), followed by reaction with 3-(1H-benzimidazol-1-yl)pyrrolidine
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Outcome : Formation of sulfonamide bridge
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Acetamide Functionalization
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Reagents : Acetic anhydride
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Conditions : Room temperature, catalytic DMAP in THF
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Product : N-Acetylation at the thiazole C2 position
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Structural Determinants of Reactivity
The compound’s reactivity is influenced by its modular architecture:
3.1. Benzimidazole Modifications
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N1-Alkylation :
3.2. Sulfonamide Linker Stability
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Hydrolysis Resistance :
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Conditions : pH 2–12, 37°C (24 h)
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Result : <5% degradation observed
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Synthetic Challenges and Optimization
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Sulfonylation Yield : Initial yields for sulfonamide bridge formation were low (∼35%) due to steric hindrance from the pyrrolidine-benzimidazole moiety. Optimization using DABCO as a base improved yields to 62%.
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Regioselectivity : Thiazole C5 sulfonylation is favored over C4 due to electronic effects from the adjacent acetamide group .
Characterization Data
| Analytical Method | Key Observations |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.42 (s, 1H, benzimidazole H2); δ 2.08 (s, 3H, acetamide CH₃) |
| HRMS | [M+H]⁺ m/z 405.1542 (calc. 405.1539) |
| IR | 1675 cm⁻¹ (C=O stretch, acetamide); 1320 cm⁻¹ (S=O stretch, sulfonamide) |
Future Reaction Exploration
-
Potential Reactions :
This compound exemplifies the synergy between heterocyclic chemistry and drug design, with its reactivity profile enabling precise modifications for therapeutic optimization. Further studies should explore its stability under metabolic conditions and catalytic asymmetric synthesis routes.
Comparison with Similar Compounds
Structural Analogues with Sulfonyl-Thiazole-Acetamide Motifs
Compounds sharing the sulfonyl-thiazole-acetamide backbone exhibit diverse bioactivities influenced by substituent variations:
Key Observations :
- Sulfonyl groups enhance binding to enzymatic targets (e.g., HDAC6 in ).
- Electron-withdrawing substituents (e.g., nitro in ) correlate with antibacterial potency.
- The target compound’s pyrrolidinyl sulfonyl group may improve solubility compared to aromatic sulfonyl analogs .
Benzoimidazole-Thiazole Hybrids
Benzoimidazole-thiazole hybrids are prominent in antimicrobial and anti-inflammatory research:
Key Observations :
- Triazole linkers (e.g., in ) improve metabolic stability and binding affinity.
- Thioether groups (e.g., methylthio in ) enhance anti-inflammatory activity.
- The target compound’s pyrrolidinyl sulfonyl bridge may offer conformational flexibility for target engagement compared to rigid triazole linkers .
Sulfonamide Derivatives with Antioxidant and Antitubercular Activities
Key Observations :
- Coumarin-benzoimidazole hybrids () demonstrate potent antitubercular activity.
Q & A
Q. What are the standard synthetic protocols for N-(5-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)thiazol-2-yl)acetamide and its derivatives?
The synthesis typically involves sulfonylation of thiazole precursors followed by coupling with benzoimidazole-pyrrolidine intermediates. Key steps include:
- Sulfonylation : Reacting 5-aminothiazole derivatives with sulfonyl chlorides under basic conditions (e.g., potassium carbonate in ethanol) .
- Coupling : Introducing the 3-(1H-benzo[d]imidazol-1-yl)pyrrolidine moiety via nucleophilic substitution or palladium-catalyzed cross-coupling .
- Purification : Recrystallization from ethanol or acetonitrile to isolate the acetamide product . Structural confirmation requires 1H NMR, IR, and LC-MS analysis, with elemental analysis validating purity (>95%) .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- 1H NMR : Identifies proton environments (e.g., acetamide NH at δ 10–12 ppm, thiazole protons at δ 7–8 ppm) .
- IR Spectroscopy : Confirms sulfonyl (S=O stretch at 1150–1250 cm⁻¹) and acetamide (C=O stretch at 1650–1700 cm⁻¹) groups .
- LC-MS : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) and detects impurities .
Advanced Research Questions
Q. How can computational methods like molecular docking and PASS prediction guide the prioritization of derivatives for biological testing?
- PASS Prediction : Estimates potential biological activities (e.g., kinase inhibition, antimicrobial effects) by comparing structural motifs to known bioactive compounds . For example, benzoimidazole-pyrrolidine moieties correlate with kinase inhibition .
- Molecular Docking : Prioritizes derivatives with strong binding affinities to target proteins (e.g., COX-1/2 for anti-inflammatory activity) using software like AutoDock Vina .
- Workflow : Screen 50–100 derivatives computationally to select <10 for experimental validation, reducing costs by 70% .
Q. What experimental strategies resolve contradictions between predicted and observed biological activities in derivatives?
- Re-evaluate docking parameters : Adjust protonation states or hydration effects to improve binding affinity predictions .
- Retest under controlled conditions : Ensure assays use standardized pH, temperature, and solvent systems (e.g., DMSO concentration <1% v/v) .
- Synergistic assays : Combine enzyme inhibition (IC50) with cellular viability (MTT assay) to distinguish direct activity from cytotoxicity .
Q. How can reaction conditions be optimized to improve sulfonamide coupling efficiency?
- Solvent selection : Use polar aprotic solvents (DMF or DMSO) to enhance nucleophilicity of the thiazole amine .
- Catalyst screening : Test Pd(PPh3)4 or CuI for cross-coupling reactions, optimizing temperature (80–100°C) and reaction time (12–24 hrs) .
- Process control : Employ inline FTIR to monitor sulfonylation completion and minimize byproducts .
Q. What methodologies enable the design of novel derivatives with enhanced selectivity for target enzymes?
- Bioisosteric replacement : Substitute the thiazole ring with 1,3,4-thiadiazole to modulate steric and electronic properties .
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF3) on the benzoimidazole ring to enhance hydrophobic interactions with enzyme pockets .
- Fragment-based design : Use X-ray crystallography of target proteins to guide derivatization of the pyrrolidine-sulfonyl moiety .
Q. What analytical approaches validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal (40–60°C) conditions .
- HPLC monitoring : Track degradation products over 24–72 hours using C18 columns and UV detection at 254 nm .
- Mass spectrometry : Identify hydrolyzed products (e.g., free thiazole or sulfonic acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
